molecular formula C13H19ClN2O2 B1499984 Benzyl 4-aminopiperidine-1-carboxylate hydrochloride CAS No. 1159826-41-1

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1499984
CAS No.: 1159826-41-1
M. Wt: 270.75 g/mol
InChI Key: JAWUZYQLHIGNMM-UHFFFAOYSA-N
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Description

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1159826-41-1. It has a molecular weight of 270.76 . It is a solid substance that is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 270.76 .

Scientific Research Applications

Neurological Research

Research has explored the neurological effects of compounds related to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride. For instance, the abuse of certain analogues has been linked to parkinsonism, a condition characterized by motor disturbances. This syndrome showed responsiveness to drugs stimulating dopamine receptors, suggesting a potential area for further neurological research and therapeutic applications (Davis et al., 1979).

Cancer Research

In cancer research, the genotypes of enzymes that activate carcinogens, such as those involved in the bioactivation of aromatic amines, have been studied for their association with cancer risk. For instance, in urothelial cancer, certain genotypes have been identified as high-risk alleles, indicating the relevance of these enzymes in cancer development and the potential for personalized medicine based on genetic profiling (Ozawa et al., 2002).

Allergenic and Dermatological Studies

The concept of prohaptens, substances that become allergenic after metabolic changes, has been investigated with compounds structurally related to this compound. Studies have focused on the patterns of cross-reactions between different compounds and their metabolites, providing insights into allergenicity and potential dermatological implications (Basketter & Lidén, 1992).

Pharmacokinetics and Drug Development

The pharmacokinetics of certain amines, similar in structure to this compound, have been studied to understand their absorption, distribution, metabolism, and excretion in the human body. Such studies are fundamental in drug development to ensure safety and efficacy (Evenhuis et al., 1981).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect intracellular calcium levels in cardiac cells, which can impact heart function . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be affected by factors such as pH and temperature . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

benzyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWUZYQLHIGNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662464
Record name Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-41-1
Record name 1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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